4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate

Crystallography Ionic Liquid Design Solid-State Chemistry

4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate (CAS 93288-50-7) is a pyridinium-based ionic liquid with the molecular formula C10H13ClN2O4 and a molecular weight of 260.67 g/mol. The compound is commercially available with purities typically ranging from 95% to 98%.

Molecular Formula C10H13ClN2O4
Molecular Weight 260.67
CAS No. 93288-50-7
Cat. No. B2882805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate
CAS93288-50-7
Molecular FormulaC10H13ClN2O4
Molecular Weight260.67
Structural Identifiers
SMILESCN(C)C1=CC=[N+](C=C1)CC#C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C10H13N2.ClHO4/c1-4-7-12-8-5-10(6-9-12)11(2)3;2-1(3,4)5/h1,5-6,8-9H,7H2,2-3H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyUHXYFUFWQYOYQB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium Perchlorate: Pyridinium Ionic Liquid Sourcing and Baseline Data


4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate (CAS 93288-50-7) is a pyridinium-based ionic liquid with the molecular formula C10H13ClN2O4 and a molecular weight of 260.67 g/mol . The compound is commercially available with purities typically ranging from 95% to 98% . Its solid-state structure has been fully elucidated by single-crystal X-ray diffraction, revealing it crystallizes in the orthorhombic space group Pnma [1]. The compound features a 4-(dimethylamino)pyridinium cation paired with a perchlorate counterion, distinguishing it from other salts of the same cation, such as the iodide analog used in corrosion inhibition studies [1].

Why Counterion and N-Substitution Matter for 4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium Salts in Research Procurement


Substituting 4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate with another salt of the same cation, such as its iodide analog (4DMP), or a related pyridinium salt like 4-(dimethylamino)-1-nonylpyridin-1-ium bromide (4DMN), introduces significant changes in physical form, reactivity profile, and performance. The perchlorate salt's single-crystal data confirms a unique semi-perpendicular orientation of the propyne group (112° angle) relative to the pyridinium ring, a conformation enforced partly by the perchlorate anion [1]. This solid-state architecture contrasts with the behavior of the iodide salt in solution-phase corrosion inhibition studies, where 4DMP achieves 92% maximum effectiveness, a performance level that cannot be assumed for the perchlorate form due to counterion-specific effects on solubility, ion pairing, and surface adsorption . Direct generic substitution thus risks both structural mismatch and unvalidated application performance.

Quantitative Differentiation of 4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium Perchlorate Against Its Closest Analogs


Crystal Architecture: Unit Cell Parameters vs. Typical Pyridinium Perchlorates

The perchlorate salt crystallizes in the orthorhombic Pnma space group with cell constants a = 14.903(2) Å, b = 9.1004(15) Å, c = 8.7560(14) Å, and a unit cell volume of 1187.5(3) ų at 296 K [1]. The crystalline packing contrasts with simpler pyridinium perchlorate salts like 4-(N,N-dimethylamino)pyridinium perchlorate, which typically crystallize in lower-symmetry space groups with distinct hydrogen-bonding networks [2]. This structural determination enables quality control verification via powder XRD, confirming batch-to-batch solid-form consistency.

Crystallography Ionic Liquid Design Solid-State Chemistry

Thermal Stability Indicator: Melting Point vs. Iodide Analog

The perchlorate salt exhibits a melting point of 150–151 °C (ethanol) . While the melting point of the corresponding iodide salt (4DMP) is not explicitly reported in the primary corrosion inhibition study , the perchlorate's relatively high melting point and non-hygroscopic nature (as inferred from its stable crystallinity at ambient conditions) suggest it may be more amenable to handling and formulation than the potentially more hygroscopic iodide variant.

Thermal Analysis Ionic Liquid Stability Phase-Transfer Catalysis

Counterion-Dependent Ion Pairing: Propyne Conformation Driven by Perchlorate

In the perchlorate salt, the propyne group adopts a semi-perpendicular orientation with a 112° angle relative to the pyridinium ring, oriented opposite the perchlorate anion to minimize steric repulsion [1]. This conformational preference, enforced by the perchlorate counterion, directly impacts the accessibility of the terminal alkyne for subsequent click chemistry functionalization. No comparable conformational data is available for the iodide salt; however, the weaker ion pairing expected with iodide would likely result in a different orientation of the propargyl side chain, thereby altering its reactivity profile in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Conformational Analysis Ion Pairing Pyridinium Salts

Corrosion Inhibition Performance: Bridging Observations from the Iodide Analog (4DMP)

While the perchlorate salt itself has not been directly evaluated for corrosion inhibition, its closely related iodide analog (4DMP) achieves a maximum inhibition efficiency of 92% at 200 ppm in 3.5 wt% NaCl on carbon steel, operating as a mixed-type inhibitor . The perchlorate salt, if intended for electrochemical applications, would need to be independently validated, as the counterion can significantly affect ion conductivity and adsorption behavior on metal surfaces.

Corrosion Inhibition Electrochemistry Carbon Steel

Recommended Research and Industrial Application Scenarios for 4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium Perchlorate


Crystal Engineering and Solid-State Formulation Studies

The fully resolved single-crystal structure, with well-defined unit cell parameters (Pnma, a=14.903 Å, b=9.1004 Å, c=8.7560 Å) [1], makes this perchlorate salt an ideal candidate for crystal engineering studies aimed at designing new ionic liquid co-crystals or solid-state forms with tailored melting points and dissolution profiles. Its distinct packing motif, enforced by the semi-perpendicular propargyl orientation, provides a structurally defined scaffold for comparative polymorphism screens.

Precursor for Click Chemistry Functionalization

The presence of a terminal alkyne substituent in the 4-(dimethylamino)pyridinium scaffold establishes utility as a precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. The conformational restriction of the propargyl group observed in the perchlorate salt may influence the reaction kinetics and selectivity compared to more flexible salts. The perchlorate anion is also readily exchangeable via metathesis, allowing the propargyl-pyridinium core to be delivered with various counterions for different downstream applications.

Corrosion Inhibitor Development and Structure-Activity Relationship (SAR) Studies

Although only the iodide salt (4DMP) has been tested for corrosion inhibition on carbon steel, achieving 92% efficiency at 200 ppm in saline conditions , the perchlorate salt serves as a critical comparator in counterion-dependent SAR studies. Researchers can systematically evaluate the perchlorate, iodide, bromide, and other salts to map out the effect of the anion on corrosion inhibition performance, an essential step in developing optimized, application-specific ionic liquid inhibitors.

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